N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-8-5-12(17-13(19)15-8)20-7-11(18)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPIJPOISTBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy in various biological assays.
Synthesis
The compound can be synthesized through a series of chemical reactions involving the condensation of 3-fluoroaniline and 6-methyl-2-oxo-1,2-dihydropyrimidine derivatives. The detailed synthetic pathway involves:
- Formation of the Dihydropyrimidine Core : The initial step includes the reaction of 6-methyluracil with appropriate aldehydes.
- Introduction of the Sulfanyl Group : A sulfhydryl derivative is introduced to form the thioether linkage.
- Acetamide Formation : The final step involves acylation to yield the acetamide derivative.
The biological activity of this compound is linked to several mechanisms:
- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Antimicrobial Activity : Preliminary investigations indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism may involve disruption of microbial cell wall synthesis.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several studies have documented the effects of this compound:
- In Vitro Studies : An in vitro assay demonstrated that this compound reduced cell viability in a dose-dependent manner in human carcinoma cell lines (IC50 values ranging from 5 to 15 µM) .
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors .
- Toxicological Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed on liver or kidney functions .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF7 | 10 | Apoptosis induction |
| Antimicrobial | E. coli | 12 | Cell wall disruption |
| Enzyme Inhibition | Various | N/A | Metabolic pathway modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide. For instance, related compounds have shown significant growth inhibition against various cancer cell lines:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
Moderate activity was observed against several other lines, including HOP-92 and MDA-MB-231, with PGIs ranging from 51.88% to 67.55% .
Case Study: Synthesis and Testing
A notable case study involved the synthesis of this compound analogs that were evaluated for their anticancer properties. The study employed a series of in vitro assays to determine cytotoxicity and mechanism of action, revealing promising results indicative of apoptosis induction in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in the Acetamide Family
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Aromatic Substituents :
- The 3-fluorophenyl group in the target compound contrasts with 4-nitrophenyl (CDD-934506) and 2-methyl-6-nitrophenyl (8v). Fluorine enhances lipophilicity and metabolic stability compared to nitro groups, which may improve pharmacokinetics .
- Compared to 4-chlorophenyl in Compound I , the 3-fluoro substitution may alter hydrogen-bonding interactions due to fluorine’s electronegativity.
Heterocyclic Moieties: The 6-methyl-2-oxo-dihydropyrimidinyl core differs from oxadiazole (CDD-934506, 8v) and diaminopyrimidine (Compound I). Methyl substitution at position 6 may introduce steric hindrance, affecting conformation and interaction with enzymatic pockets.
Linkage Groups: The sulfanyl-acetamide bridge is shared with CDD-934506 and 8v but differs from the phenoxy-acetamide in GSK920684A. Sulfanyl groups offer flexibility and sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding) .
Bioactivity Insights from Analogues
- Enzyme Inhibition: Compound 8v demonstrated α-glucosidase inhibition (IC₅₀ = 18.2 µM) and BChE inhibition (IC₅₀ = 16.7 µM), attributed to its nitro and indole groups . The target compound’s fluorine and dihydropyrimidinone may similarly target these enzymes but with altered potency.
- Crystal Packing: Compound I forms N–H⋯N hydrogen-bonded dimers, while the target’s dihydropyrimidinone may favor N–H⋯O interactions, influencing solubility and stability .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purity validation methods for this compound?
- Synthesis : The compound can be synthesized via nucleophilic substitution between a pyrimidine-thiol derivative and a fluorophenyl acetamide precursor. A typical route involves reacting 6-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol with 2-chloro-N-(3-fluorophenyl)acetamide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at reflux .
- Purity Validation : Confirm purity using high-resolution <sup>1</sup>H NMR (e.g., δ 10.10 ppm for the NHCO group, δ 6.01 ppm for pyrimidine CH-5) and elemental analysis (e.g., C, N, S content within ±0.3% of theoretical values) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR for functional group identification (e.g., sulfanyl linkage at δ 4.12 ppm) .
- FTIR to confirm carbonyl (C=O, ~1650–1700 cm<sup>-1</sup>) and NH stretches (~3200–3300 cm<sup>-1</sup>) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to determine bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions stabilizing conformation) .
Q. How does intramolecular hydrogen bonding influence molecular conformation?
- Intramolecular N–H···O/N hydrogen bonds (e.g., between the pyrimidine NH and acetamide carbonyl) enforce a planar or semi-planar conformation, reducing steric strain. This is critical for maintaining crystallinity and biological activity. SCXRD data (e.g., N–H···O distance ~2.8–3.0 Å) and Hirshfeld surface analysis validate these interactions .
Advanced Research Questions
Q. How can SHELXL resolve ambiguities in crystallographic refinement for this compound?
- SHELXL employs least-squares refinement against F<sup>2</sup> data, with constraints for disordered atoms and hydrogen-bond restraints. For example:
- Use
AFIXcommands to model rotational disorder in the fluorophenyl ring. - Apply
ISORto restrain anisotropic displacement parameters for overlapping atoms. - Validate refinement with R1 < 0.05 and wR2 < 0.15 .
Q. How to address discrepancies in dihedral angles between crystallographic data and computational models?
- Compare experimental SCXRD dihedral angles (e.g., 42.25° between pyrimidine and fluorophenyl rings ) with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >5° suggest lattice packing effects or solvent interactions. Use Mercury software to analyze packing forces (e.g., π-π stacking, van der Waals contacts) .
Q. What computational methods predict electronic properties like HOMO-LUMO gaps and reactivity?
- DFT Calculations : Use Gaussian09 with B3LYP functional and 6-311G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ΔE ~4–5 eV for sulfanyl acetamides). Higher gaps correlate with kinetic stability.
- MESP Analysis : Map electrostatic potential surfaces to identify nucleophilic (pyrimidine N atoms) and electrophilic (fluorophenyl C-F) sites .
Methodological Notes
- Data Contradiction Analysis : When NMR and SCXRD data conflict (e.g., unexpected tautomerism), use variable-temperature NMR and dynamic DFT simulations to assess equilibrium states .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-(4-chlorophenyl) derivatives ) to evaluate how fluorophenyl substitution impacts bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
